molecular formula C30H44N2O2 B287920 N,N'-bis(4-octoxyphenyl)ethane-1,2-diimine

N,N'-bis(4-octoxyphenyl)ethane-1,2-diimine

Cat. No.: B287920
M. Wt: 464.7 g/mol
InChI Key: PWCAFGKZDMKTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine: is an organic compound characterized by its unique structure, which includes two octyloxyphenyl groups attached to an ethanediimine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine typically involves the reaction of 4-(octyloxy)aniline with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired ethanediimine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Imine oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to participate in charge transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
  • 4-(Octyloxy)phenylboronic acid

Comparison: N,N’-Bis[4-(octyloxy)phenyl]-1,2-ethanediimine is unique due to its ethanediimine core, which imparts distinct electronic properties compared to similar compounds. The presence of octyloxy groups enhances its solubility and processability, making it more suitable for applications in organic electronics.

Properties

Molecular Formula

C30H44N2O2

Molecular Weight

464.7 g/mol

IUPAC Name

N,N//'-bis(4-octoxyphenyl)ethane-1,2-diimine

InChI

InChI=1S/C30H44N2O2/c1-3-5-7-9-11-13-25-33-29-19-15-27(16-20-29)31-23-24-32-28-17-21-30(22-18-28)34-26-14-12-10-8-6-4-2/h15-24H,3-14,25-26H2,1-2H3

InChI Key

PWCAFGKZDMKTKL-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

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